Butyl[(2,3-dimethoxyphenyl)methyl]amine
Overview
Description
Butyl[(2,3-dimethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO2 . It is a derivative of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group .
Synthesis Analysis
The synthesis of similar amides has been reported in the literature. A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The exact synthesis process for this compound is not available in the retrieved data.Scientific Research Applications
Organic Synthesis and Catalysis
- Studies have explored the use of dimethoxyphenyl derivatives in the synthesis of complex organic molecules. For example, the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives leading to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines showcase the utility of such compounds in synthesizing bioactive molecules (E. Garcia, S. Arrasate, E. Lete, N. Sotomayor, 2006).
Material Science and Polymer Research
- Derivatives of dimethoxyphenyl compounds have been applied in the development of materials, such as hyperbranched aromatic polyimides, highlighting their role in enhancing material properties like solubility and molecular weight control (Kazuhiro Yamanaka, M. Jikei, M. Kakimoto, 2000).
Analytical Chemistry
- Novel derivatization methods for the analysis of primary amines by MALDI mass spectrometry utilize compounds such as tris(2,6-dimethoxyphenyl)methyl carbenium cation, demonstrating their role in enhancing analytical techniques (A. Topolyan, D. A. Strizhevskaya, M. S. Slyundina, M. A. Belyaeva, O. Ivanova, V. Korshun, A. V. Ustinov, I. V. Mikhura, A. Formanovsky, R. Borisov, 2016).
Mechanism of Action
Target of Action
Butyl[(2,3-dimethoxyphenyl)methyl]amine is a complex organic compound Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Amines can participate in a variety of chemical reactions, such as nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Amines can influence a variety of biochemical pathways due to their reactivity and ability to form bonds with various biological targets .
Result of Action
The interaction of amines with biological targets can lead to a variety of cellular responses, potentially influencing cell function and signaling .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-9-14-10-11-7-6-8-12(15-2)13(11)16-3/h6-8,14H,4-5,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONATYNRAWNMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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